4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate
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Overview
Description
4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C22H27NO4 and a molecular weight of 369.45 g/mol . This compound is characterized by the presence of a piperidine ring substituted with two 4-methoxybenzyl groups and a carboxylate group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with 4-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate can be compared with other similar compounds, such as:
4-Methoxybenzyl piperidine-2-carboxylate: Lacks the additional 4-methoxybenzyl group, resulting in different chemical properties and reactivity.
1-(4-Methoxybenzyl)piperidine-2-carboxylate: Similar structure but with only one 4-methoxybenzyl group, leading to variations in its applications and biological activities.
This compound’s unique structure, characterized by the presence of two 4-methoxybenzyl groups, distinguishes it from other related compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-25-19-10-6-17(7-11-19)15-23-14-4-3-5-21(23)22(24)27-16-18-8-12-20(26-2)13-9-18/h6-13,21H,3-5,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJEBGDBIUTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC2C(=O)OCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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